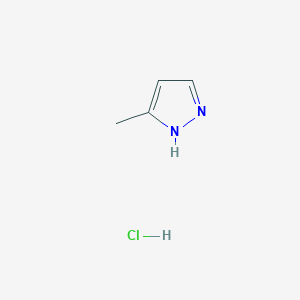

5-methyl-1H-pyrazole hydrochloride

Übersicht

Beschreibung

5-Methyl-1H-pyrazole is a heterocyclic compound with a five-membered ring structure that includes two nitrogen atoms and three carbon atoms . It is a versatile scaffold in organic synthesis and medicinal chemistry, often used as a starting material for the preparation of more complex heterocyclic systems .

Synthesis Analysis

The synthesis of pyrazole derivatives is accomplished via various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for 5-Hydroxy-1-methylpyrazole involves the reaction of 1-methyl-5-aminopyrazole with an excess of hydrogen peroxide in benzene or dimethylformamide .Molecular Structure Analysis

The molecular structure of 5-Methyl-1H-pyrazole has been characterized by various spectroscopic techniques including 13C-NMR, 1H-NMR, FT-IR, and mass spectrometry . The molecular geometry and electronic structure-property of the molecule were predicted using hybrid B3LYP method with the 6-311++G** basis sets .Chemical Reactions Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .Physical And Chemical Properties Analysis

5-Methyl-1H-pyrazole is a solid compound . Its empirical formula is C4H6N2 and it has a molecular weight of 82.10 . The SMILES string representation of the compound is Cc1ccn[nH]1 .Wissenschaftliche Forschungsanwendungen

Structural and Spectral Studies

5-Methyl-1H-pyrazole hydrochloride and its derivatives have been extensively studied for their structural and spectral properties. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative, has been characterized using various techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. Such studies are crucial for understanding the molecular structure and electronic properties of pyrazole compounds, which are important for various applications in medicinal chemistry and material science (Viveka et al., 2016).

Role in Corrosion Inhibition

Pyrazole derivatives, including those related to 5-methyl-1H-pyrazole, have shown effectiveness as corrosion inhibitors. For example, certain pyrazole compounds have demonstrated significant corrosion inhibition properties for steel in hydrochloric acid, highlighting their potential use in industrial applications to protect metals from corrosion (Herrag et al., 2007), (Ouali et al., 2013).

Inhibitors in Medicinal Chemistry

5-Methyl-1H-pyrazole and its analogs have been identified as inhibitors in various pharmacological studies. For instance, they have been used as inhibitors of protein kinase B, which is significant for the development of treatments for diseases like cancer (Saxty et al., 2007).

Antibacterial Activity

Certain pyrazole derivatives have been synthesized and evaluated for their antibacterial activity. This includes compounds like 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, which have shown promising results against various bacterial strains, demonstrating the potential of pyrazole derivatives in the development of new antibacterial agents (Rai et al., 2009).

Antidiabetic Studies

Pyrazole-based compounds, including derivatives of 5-methyl-1H-pyrazole, have been investigated for their potential in treating diabetes. The α-glucosidase inhibition activity of these compounds has been studied, which is a key target in the management of diabetes (Ibraheem et al., 2020).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel 5-methyl-1H-pyrazole derivatives continue to be a significant area of research. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Saeed et al., 2012).

Safety And Hazards

The safety information for 5-Methyl-1H-pyrazole indicates that it is classified as Acute Tox. 4 Oral, Eye Dam. 1, Repr. 2, and Skin Corr. 1B . The compound is considered dangerous, with hazard statements H302, H314, and H361 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Zukünftige Richtungen

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The increasing popularity of pyrazoles in several fields of science suggests that future research will continue to focus on the synthesis of bioactive chemicals and reactions in various media .

Eigenschaften

IUPAC Name |

5-methyl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.ClH/c1-4-2-3-5-6-4;/h2-3H,1H3,(H,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFAAAYPBOLBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1H-pyrazole hydrochloride | |

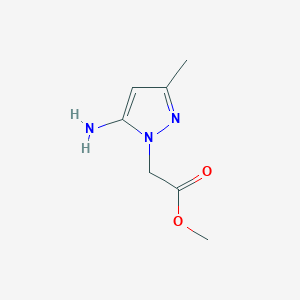

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3022605.png)

![Methyl [4-(acetylamino)phenoxy]acetate](/img/structure/B3022613.png)

![methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3022618.png)

![2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid](/img/structure/B3022621.png)

![methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3022626.png)